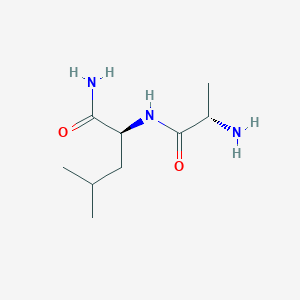

L-Leucinamide, L-alanyl-

Übersicht

Beschreibung

L-Leucinamide, L-alanyl- is a compound derived from the amino acids leucine and alanine It is an amide formed by the condensation of the carboxyl group of L-leucine with the amino group of L-alanine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucinamide, L-alanyl- typically involves the coupling of L-leucine and L-alanine using peptide synthesis techniques. One common method is the use of carbodiimide coupling agents, such as dicyclohexylcarbodiimide (DCC), in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt). The reaction is carried out in an organic solvent like dimethylformamide (DMF) at room temperature. The resulting product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of L-Leucinamide, L-alanyl- can be achieved through automated peptide synthesizers, which allow for the efficient and scalable synthesis of peptides and peptide derivatives. These synthesizers use solid-phase peptide synthesis (SPPS) techniques, where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The final product is cleaved from the resin and purified.

Analyse Chemischer Reaktionen

Types of Reactions

L-Leucinamide, L-alanyl- can undergo various chemical reactions, including:

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the parent amino acids, L-leucine and L-alanine.

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.

Substitution: The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Typically carried out using hydrochloric acid (HCl) or sodium hydroxide (NaOH) at elevated temperatures.

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as sodium azide (NaN3) or alkyl halides.

Major Products Formed

Hydrolysis: L-leucine and L-alanine.

Oxidation: Oxo derivatives of L-leucinamide, L-alanyl-.

Substitution: Various substituted amides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

1. Neurological Disorders

L-Leucinamide, particularly in its acetylated form (N-acetyl-L-leucine), has been investigated for its efficacy in treating neurological disorders. Research indicates that N-acetyl-L-leucine is being developed as a treatment for conditions such as cerebellar ataxia and Niemann-Pick disease type C. The mechanism involves its uptake via organic anion transporters (OATs) rather than the L-type amino acid transporter (LAT1), which is often saturated by competing amino acids. This alternative pathway enhances the delivery of leucine to tissues, facilitating mTORC1 activation, a critical process in cellular signaling and metabolism .

2. Cancer Treatment

L-Alanyl-L-glutamine has shown promise in reducing the incidence and severity of oral mucositis in patients undergoing chemoradiotherapy for head-and-neck cancers. A double-blind study demonstrated that patients receiving intravenous L-alanyl-L-glutamine experienced significantly less severe mucositis compared to those receiving a placebo. The results indicated a reduction in pain and the need for feeding tubes, highlighting the compound's protective effects during cancer treatment .

Nutritional Applications

1. Sports Performance

Recent studies have evaluated the effects of L-alanyl-L-glutamine supplementation on athletic performance. For instance, research focused on basketball players indicated that ingestion of this dipeptide improved jump power and reaction times. This suggests potential benefits for athletes seeking to enhance performance through nutritional interventions .

2. Muscle Recovery

L-Alanyl-L-glutamine supplementation has also been linked to improved muscle recovery post-exercise. In animal studies, supplementation with this compound enhanced the glutamine-glutathione axis and increased levels of heat shock proteins, which are crucial for cellular protection during high-intensity resistance training . This positions L-alanyl-L-glutamine as a valuable supplement for athletes aiming to optimize recovery.

Biotechnological Applications

1. Microbial Aminopeptidases

L-Leucinamide serves as a substrate for microbial aminopeptidases, which have diverse applications across various industries, including food production and pharmaceuticals. These enzymes are utilized for their ability to hydrolyze peptides and proteins into bioactive fragments that can be used as nutraceuticals or therapeutic agents . The specificity of these enzymes allows for targeted applications in enzyme technology.

2. Drug Development

The structural properties of L-leucinamide derivatives have been explored in drug design, particularly concerning their interactions with biological systems. The synthesis and characterization of various derivatives enable researchers to investigate their pharmacological properties further, potentially leading to new therapeutic agents .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of L-Leucinamide, L-alanyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor of enzymes, modulating their activity. It can also bind to receptors, influencing cellular signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

L-Leucinamide: A simpler amide derivative of leucine.

L-Alaninamide: An amide derivative of alanine.

L-Leucyl-L-alanine: A dipeptide formed by the condensation of L-leucine and L-alanine.

Uniqueness

L-Leucinamide, L-alanyl- is unique due to its specific combination of leucine and alanine, which imparts distinct chemical and biological properties

Biologische Aktivität

L-Leucinamide, L-alanyl- is a compound derived from the amino acids leucine and alanine. It has garnered interest in various biological studies due to its potential roles in metabolism and enzymatic reactions. This article synthesizes findings from diverse research sources, focusing on its biological activity, mechanisms of action, and relevant case studies.

Overview of Biological Activity

L-Leucinamide, L-alanyl- exhibits several biological activities, including:

- Substrate for Enzymatic Reactions : It serves as a substrate for various peptidases, influencing metabolic pathways.

- Transport Mechanisms : The compound is involved in amino acid transport systems, particularly through the LAT1 transporter, which is critical for cellular uptake of leucine derivatives .

- Metabolic Effects : Research indicates that the acetylation of leucine can alter its uptake and metabolism, suggesting that modifications to L-leucinamide may similarly affect its biological roles .

Leucine Aminopeptidase

L-Leucinamide has been studied as a substrate for leucine aminopeptidase. A continuous method was developed to determine the enzyme's activity using L-leucinamide. Key findings include:

- Enzyme Kinetics : The reaction rate was measured over time, revealing a linear relationship up to 5 minutes post-reaction initiation .

- Influence of Metal Ions : The presence of bivalent cations like Mn²⁺ was shown to enhance enzyme activity by approximately 17%, while other ions had minimal effects .

| Metal Ion | Effect on Activity |

|---|---|

| Mn²⁺ | Increased by 17% |

| Mg²⁺ | Minimal effect |

| Zn²⁺ | Slight inhibition |

Study on Transport Mechanisms

A study highlighted the role of L-leucinamide in the transport of amino acids across cell membranes. The research demonstrated that acetylation changes the uptake dynamics through LAT1, which is essential for leucine and its derivatives. The kinetic parameters obtained indicated a significant difference in transport efficiency between L-leucinamide and other amino acids .

Hydrolysis and Proteolytic Activity

Another investigation focused on the hydrolysis of L-leucinamide by Streptomyces griseus protease. This study illustrated:

- Hydrolysis Specificity : The protease demonstrated unique substrate specificity, effectively hydrolyzing various peptide bonds involving L-amino acids .

- Temperature Dependence : The activity of the protease was temperature-dependent, with optimal activity observed at specific temperatures (30°C to 60°C) under controlled pH conditions .

The biological mechanisms underlying the activity of L-leucinamide include:

- Interaction with Transporters : Its uptake is facilitated by specific transporters that regulate amino acid levels in cells, particularly under conditions where leucine availability is critical for mTORC1 activation—an essential pathway for cell growth and survival .

- Enzymatic Hydrolysis : The compound's structure allows it to be hydrolyzed by various enzymes, leading to the release of free amino acids that can participate in further metabolic processes .

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3O2/c1-5(2)4-7(8(11)13)12-9(14)6(3)10/h5-7H,4,10H2,1-3H3,(H2,11,13)(H,12,14)/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXGZZYSVTBYGNJ-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N)NC(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801314206 | |

| Record name | L-Alanyl-L-leucinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801314206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38689-32-6 | |

| Record name | L-Alanyl-L-leucinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38689-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Alanyl-L-leucinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801314206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.